molecular formula C10H13ClO B1267258 2-tert-Butyl-6-chlorophenol CAS No. 4237-37-0

2-tert-Butyl-6-chlorophenol

Cat. No.: B1267258
CAS No.: 4237-37-0
M. Wt: 184.66 g/mol
InChI Key: UBHJDCKSYYGMRI-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-chlorophenol is an organic compound with the molecular formula C10H13ClO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a tert-butyl group and a chlorine atom, respectively. This compound is known for its applications in various industrial and chemical processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-tert-Butyl-6-chlorophenol is typically synthesized through the chlorination of 2-tert-butylphenol. The process involves the reaction of 2-tert-butylphenol with sulfuryl chloride in the presence of a catalyst such as aluminium trichloride. The reaction is carried out under nitrogen flow and at low temperatures to ensure selectivity and yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butyl-6-chlorophenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating tert-butyl group and the electron-withdrawing chlorine atom.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Chlorination: Sulfuryl chloride in the presence of aluminium trichloride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.

Major Products Formed:

    Chlorinated Derivatives: Further chlorination can lead to multiple chlorinated products.

    Oxidized Products: Oxidation can yield quinones or other oxygenated derivatives.

    Reduced Products: Reduction can produce various hydrogenated compounds.

Scientific Research Applications

2-tert-Butyl-6-chlorophenol has several applications in scientific research:

Comparison with Similar Compounds

    2-tert-Butylphenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2,6-Di-tert-butylphenol: Contains an additional tert-butyl group, affecting its steric and electronic properties.

    4-tert-Butyl-2-chlorophenol: The position of the chlorine atom is different, leading to variations in reactivity and applications.

Uniqueness: 2-tert-Butyl-6-chlorophenol is unique due to the specific positioning of the tert-butyl group and chlorine atom, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

2-tert-butyl-6-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHJDCKSYYGMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308309
Record name 2-tert-Butyl-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4237-37-0
Record name Phenol, 2-tert-butyl-6-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-tert-Butyl-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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